(5Z)-5-[[2-(ethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[[2-(ethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-[[2-(ethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidine derivatives, thiazolidinone precursors, and various reagents for functional group transformations. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF), catalysts such as palladium on carbon (Pd/C), and temperature control to optimize yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of the final product through techniques like recrystallization or chromatography, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanylidene groups to sulfoxides or sulfones.
Reduction: Reduction of the pyrimidinone ring to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, thiazolidinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar biological activities.
Medicine
Thiazolidinones have shown promise in medicinal chemistry for the development of new drugs. Potential therapeutic applications include anti-inflammatory, antidiabetic, and antiviral activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[[2-(ethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one: Unique due to its specific substituents and structural features.
Other Thiazolidinones: Compounds with similar core structures but different substituents, such as 2,4-thiazolidinedione derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.
Properties
CAS No. |
618077-96-6 |
---|---|
Molecular Formula |
C24H24N4O3S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(ethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-25-20-18(22(29)27-12-5-6-15(2)21(27)26-20)14-19-23(30)28(24(32)33-19)13-11-16-7-9-17(31-3)10-8-16/h5-10,12,14,25H,4,11,13H2,1-3H3/b19-14- |
InChI Key |
NFOAUEPKTNSGHK-RGEXLXHISA-N |
Isomeric SMILES |
CCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC |
Canonical SMILES |
CCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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